Pent-3-yne-1-sulfonamide
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Overview
Description
Pent-3-yne-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound has a unique structure with a triple bond at the third carbon and a sulfonamide group at the first carbon, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides, including Pent-3-yne-1-sulfonamide, typically involves the reaction of amines with sulfonyl chlorides in the presence of a base. One efficient method for preparing sulfonamides is the NH4I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups. Another common method involves the nucleophilic attack by ammonia, primary, or secondary amines on sulfonyl chlorides .
Industrial Production Methods
Industrial production of sulfonamides often employs large-scale reactions using sulfonyl chlorides and amines. The process may involve metal-catalyzed coupling reactions or oxidative coupling of thiols or sulfinate salts with amines . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pent-3-yne-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Pent-3-yne-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: The compound is used in the production of herbicides, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sulfonamides involves the inhibition of dihydropteroate synthetase, an enzyme critical for the synthesis of folic acid in bacteria . By competing with p-aminobenzoic acid, sulfonamides prevent the formation of folic acid, which is essential for bacterial growth and replication . This mechanism makes sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Used in veterinary medicine to treat livestock diseases.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
Pent-3-yne-1-sulfonamide is unique due to its triple bond and sulfonamide group, which provide distinct reactivity and versatility in chemical synthesis. Its structure allows for various modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C5H9NO2S |
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Molecular Weight |
147.20 g/mol |
IUPAC Name |
pent-3-yne-1-sulfonamide |
InChI |
InChI=1S/C5H9NO2S/c1-2-3-4-5-9(6,7)8/h4-5H2,1H3,(H2,6,7,8) |
InChI Key |
LLAXJTJZQIUMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCS(=O)(=O)N |
Origin of Product |
United States |
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